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chloropropanediol-d5

Cat. No.: B15559932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Dioctanoyl-3-chloropropanediol-d5 is a deuterated analog of 1,2-dioctanoyl-3-

chloropropanediol. Its primary and critical application in the scientific field is as an internal

standard for the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty

acid esters in various matrices, most notably in edible oils and fats.[1][2][3] 3-MCPD and its

esters are process contaminants that can form during the refining of edible oils and the

production of certain foods.[4][5] Due to the potential health risks associated with these

compounds, accurate quantification is essential for food safety and quality control. The use of a

stable isotope-labeled internal standard like 1,2-dioctanoyl-3-chloropropanediol-d5 is the

gold standard for achieving high accuracy and precision in analytical methods such as gas

chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry

(LC-MS).[1]

Physicochemical Properties
A summary of the key quantitative data for 1,2-Dioctanoyl-3-chloropropanediol-d5 is

presented in the table below.
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Property Value

CAS Number 2714417-65-7

Molecular Formula C19H30D5ClO4

Molecular Weight 367.96 g/mol

Purity >98%

Physical State Liquid

Storage Temperature -20°C

Experimental Protocols
The primary experimental application of 1,2-Dioctanoyl-3-chloropropanediol-d5 is as an

internal standard in isotope dilution mass spectrometry for the determination of 3-MCPD esters

in edible oils. The following is a detailed methodology based on established analytical methods,

such as the AOCS Official Method Cd 29c-13.

Sample Preparation and Analysis Workflow
The analytical workflow for the determination of 3-MCPD esters using 1,2-Dioctanoyl-3-
chloropropanediol-d5 as an internal standard is a multi-step process. The following diagram

illustrates the key stages of this procedure.
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Analytical Workflow for 3-MCPD Ester Analysis

Sample Preparation

Instrumental Analysis

Data Processing

1. Weighing and Spiking
(Oil sample + Internal Standard)

2. Dissolution
(in TBME)

3. Alkaline Transesterification
(to release free 3-MCPD)

4. Neutralization and Extraction
(with acidified NaCl and hexane)

5. Derivatization
(with Phenylboronic Acid)

6. GC-MS/MS Analysis

7. Quantification
(Isotope Dilution Calculation)

Click to download full resolution via product page

Caption: A flowchart outlining the major steps in the analytical determination of 3-MCPD esters.
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Detailed Experimental Steps
3.2.1. Reagents and Materials

1,2-Dioctanoyl-3-chloropropanediol-d5 (Internal Standard)

Edible oil sample

Tert-butyl methyl ether (TBME)

Sodium methoxide solution in methanol

Sulfuric acid

Sodium chloride, acidified solution

n-Hexane

Phenylboronic acid (PBA)

Anhydrous sodium sulfate

3.2.2. Procedure

Sample Weighing and Spiking: Accurately weigh approximately 100 mg of the oil sample into

a screw-cap glass tube. Spike the sample with a known amount of 1,2-Dioctanoyl-3-
chloropropanediol-d5 internal standard solution. The final concentration of the internal

standard should be within the calibrated range of the instrument.

Dissolution: Add 1.5 mL of TBME to the sample and vortex thoroughly to ensure complete

dissolution of the oil.

Transesterification: Add 1.5 mL of sodium methoxide solution in methanol. Cap the tube

tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for at least

16 hours to ensure the complete release of 3-MCPD from its esterified forms.

Neutralization and Extraction: Stop the reaction by adding 3 mL of an acidified sodium

chloride solution. Add 3 mL of n-hexane, vortex for 1 minute, and then centrifuge to separate
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the layers. Transfer the upper hexane layer, which contains the fatty acid methyl esters, to a

separate tube. Repeat the hexane extraction and combine the hexane layers. The aqueous

layer contains the free 3-MCPD and the deuterated internal standard.

Derivatization: To the aqueous layer, add a solution of phenylboronic acid. This reaction

converts the diol group of 3-MCPD and its deuterated analog into a more volatile and stable

cyclic boronate ester, which is amenable to GC analysis. The reaction is typically carried out

at an elevated temperature (e.g., 80-90°C) for about 20 minutes.

Final Extraction: After cooling, extract the derivatized analytes with n-hexane. The hexane

layer is then collected, dried over anhydrous sodium sulfate, and transferred to a GC vial for

analysis.

Instrumental Analysis: GC-MS/MS Parameters
The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer

(GC-MS/MS). The following table provides typical parameters for the analysis.
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Parameter Setting

Injection Mode Splitless

Injector Temperature 250°C

Column
5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25

mm, 0.25 µm)

Oven Program
Initial 60°C, ramp to 200°C at 10°C/min, then to

300°C at 20°C/min

Carrier Gas Helium

Ionization Mode Electron Ionization (EI)

MS/MS Transitions

Monitor specific precursor-to-product ion

transitions for both the native 3-MCPD

derivative and the deuterated internal standard.

For the PBA derivative of 3-MCPD, a common

transition is m/z 196 -> 147. For the d5-labeled

internal standard, the corresponding transition

would be m/z 201 -> 150.

Data Presentation and Quantification
The quantification of 3-MCPD in the sample is based on the principle of isotope dilution. The

ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal

standard is used to determine the concentration of the analyte from a calibration curve.

The following diagram illustrates the logical relationship in isotope dilution analysis.
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Principle of Isotope Dilution Quantification

Inputs

Analytical Process
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Sample with Unknown
Analyte Concentration (A)
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Known Amount of
Internal Standard (IS)

Extraction and Derivatization

GC-MS/MS Measurement

Peak Areas of
Analyte (Pa) and IS (Pis)

Response Ratio (Pa / Pis)

Calibration Curve
(Response Ratio vs. Concentration)

Calculated Analyte
Concentration
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Caption: The logical flow of quantification using the isotope dilution method.
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Conclusion
1,2-Dioctanoyl-3-chloropropanediol-d5 is an indispensable tool for the accurate and reliable

quantification of 3-MCPD and its esters in food and other complex matrices. Its use as an

internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects

and variations in sample preparation, leading to highly robust and defensible analytical results.

The experimental protocol outlined in this guide provides a comprehensive framework for

researchers and scientists working in the field of food safety and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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